5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid
Description
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
5-amino-6-ethylsulfanyl-3-methylhexanoic acid |
InChI |
InChI=1S/C9H19NO2S/c1-3-13-6-8(10)4-7(2)5-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
InChI Key |
AKDPRKCSHVXQED-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(CC(C)CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Sequential Alkylation and Sulfur Incorporation
- Starting material : 3-Methylhex-4-enoic acid.
- Thiol-ene reaction : React with ethanethiol under radical initiation (e.g., AIBN) to introduce the ethylsulfanyl group at position 6.
- Nitrile formation : Convert the carboxylic acid to a nitrile via dehydration of an amide intermediate.
- Amination : Reduce the nitrile to an amine using catalytic hydrogenation (e.g., Ra-Ni or Pd/C).
Key challenges : Regioselectivity in thiol-ene reactions and stereocontrol during amination.
Route 2: Michael Addition Approach
- Base structure : Synthesize a γ,δ-unsaturated ester (e.g., methyl 3-methylhex-4-enoate).
- Michael addition : Introduce the ethylsulfanyl group via conjugate addition of ethanethiolate.
- Hydrolysis and decarboxylation : Convert the ester to a carboxylic acid.
- Amination : Introduce the amino group via Staudinger reaction or Hofmann rearrangement.
Advantages : Better control over stereochemistry during conjugate addition.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Potential |
|---|---|---|---|
| Thiol-ene + Hydrogenation | Simple, scalable | Requires radical initiators; regioselectivity issues | Moderate (50–70%) |
| Michael Addition | Stereochemical control | Multi-step synthesis; sensitive conditions | Low–Moderate (40–60%) |
| Nitrile Reduction | Direct amination pathway | Toxicity of nitrile intermediates | High (70–80%) |
Critical Research Gaps
- Stereoselective synthesis : No data exists on enantiomeric purity or asymmetric methods for this compound.
- Functional group compatibility : Stability of the ethylsulfanyl group under hydrogenation conditions requires validation.
- Scalability : Patent methodologies for analogous compounds (e.g., Pregabalin) emphasize industrial scalability via crystallization-driven resolutions, but applicability here is untested.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the ethylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-5-methylhexanoic Acid
- Molecular Formula: C₇H₁₅NO₂
- Molecular Weight : 145.19 g/mol
- Key Differences : Lacks the ethylsulfanyl group at position 6 and has a shorter carbon chain.
- Physical Properties: Melting point (249–250°C) is significantly higher than typical branched amino acids, suggesting stronger intermolecular forces due to reduced steric hindrance .
Thiosemicarbazide Derivatives (Compounds 2–11)
- Functional Groups : Contain 1,2,4-triazole rings and ethylsulfanyl groups.
- Antioxidant Activity : Compounds 2, 3, and 7 exhibit superior radical scavenging in DPPH assays (IC₅₀: 0.22–1.08 µg/mL) compared to gallic acid (IC₅₀: 1.2 µg/mL). Compound 3 also outperforms ascorbic acid in FRAP assays (3054 µM/100 g vs. 1207 µM/100 g) .
Physicochemical Properties
Notes
- Research Opportunities: Comparative studies on the antioxidant capacity of ethylsulfanyl-substituted amino acids versus triazole derivatives could clarify structure-activity relationships.
Biological Activity
5-Amino-6-(ethylsulfanyl)-3-methylhexanoic acid (commonly referred to as AMHA) is a compound that has garnered attention in various fields, particularly in pharmacology and biotechnology. Its unique structure and functional groups suggest potential biological activities, making it a subject of interest for researchers.
Chemical Structure and Properties
The molecular formula for AMHA is C₉H₁₉NO₂S, indicating the presence of an amino group, a sulfanyl group, and a branched-chain hydrocarbon structure. This configuration is likely responsible for its biological activity.
Pharmacological Applications
AMHA has been studied for its role as a building block in drug development . It is utilized in synthesizing bioactive compounds that can target specific biological pathways, enhancing therapeutic efficacy while minimizing side effects . Its potential applications include:
- Peptide Synthesis : AMHA serves as a valuable component in creating peptides with specific biological functions.
- Neuroscience Research : The compound is explored for its effects on neurotransmitter systems, which may contribute to understanding neurological disorders .
Plant Elicitor Activity
Recent studies have highlighted AMHA's role as a plant elicitor , which can induce defense mechanisms in plants against pathogens. For instance, research demonstrated that AMHA pretreatment significantly reduced the infection rates of tobacco plants exposed to Tobacco Streak Virus (TSWV) by enhancing their defensive responses .
Case Studies and Research Findings
- Elicitor Effects on Plant Defense : A study conducted on various plant species showed that AMHA pretreatment led to a marked increase in resistance against bacterial infections. The average intensity of eGFP fluorescence signal was significantly decreased in leaves pretreated with AMHA compared to mock-treated leaves, indicating an enhanced defensive response .
- Fungal Mycelia Production : Another study quantified the production of AMHA by fungal mycelia, revealing that different species produced varying amounts of AMHA over time. The highest production was observed in Alternaria alternata, suggesting its potential role in fungal metabolism and interaction with plant hosts .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 5-amino-6-(ethylsulfanyl)-3-methylhexanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving ethylsulfanyl precursors and amino-protected hexanoic acid derivatives. For example, Meldrum’s acid and pivaloyl chloride are effective for forming reactive intermediates in telescoped reactions, as demonstrated in analogous syntheses of methylhexanoic acid derivatives . Optimization involves monitoring reaction progress using online NMR spectroscopy to detect intermediates and adjust stoichiometry, temperature, and solvent polarity.
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., exact mass determination, as in ).
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and functional groups (e.g., ethylsulfanyl and methyl branching). 2D NMR (COSY, HSQC) clarifies coupling patterns and spatial arrangements .
- IR Spectroscopy : Validates the presence of carboxylic acid (–COOH) and amine (–NH₂) groups through characteristic absorption bands .
Q. How can in vitro models be designed to evaluate the biological activity of this compound?
- Methodological Answer : Use enzyme inhibition assays targeting bacterial β-lactamases or peptidases, given structural similarities to carbapenem antibiotics (e.g., OA-6129E in ). Employ fluorogenic substrates or HPLC-based kinetic measurements to quantify inhibition constants (Kᵢ). Cell viability assays (e.g., MIC determination in resistant bacterial strains) can assess antimicrobial potential .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s bioactivity and metabolic stability?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., using (S)- or (R)-glyceraldehyde-derived precursors as in ). Compare their activity in enzyme inhibition assays and metabolic stability using hepatocyte microsomal models . LC-MS/MS quantifies degradation products (e.g., 3-hydroxy-3-methylhexanoic acid derivatives, as noted in ).
Q. What metabolic pathways are implicated in the degradation of this compound, and how can metabolites be identified?
- Methodological Answer : Use radiolabeled analogs (³H or ¹⁴C) in hepatic microsome incubations. Metabolite profiling via UPLC-QTOF-MS identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) products. Cross-reference with databases (e.g., HMDB) to annotate novel metabolites .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability.
- Advanced Analytics : Employ hyphenated techniques like LC-NMR-MS to detect trace impurities or byproducts affecting yield calculations .
- Data Reconciliation : Use multivariate analysis (e.g., PCA) to correlate reaction parameters (e.g., temperature, catalyst loading) with outcomes across studies.
Key Considerations for Experimental Design
- Stereochemical Purity : Use chiral chromatography (e.g., HPLC with amylose columns) to separate enantiomers and avoid confounding bioactivity results .
- Reaction Monitoring : Prioritize non-destructive techniques like NMR for real-time tracking of unstable intermediates .
- Biological Assays : Include positive controls (e.g., meropenem for β-lactamase inhibition) to benchmark activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
